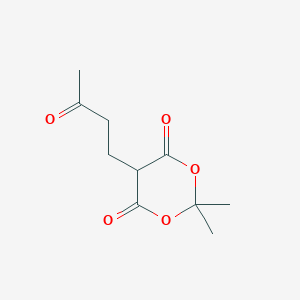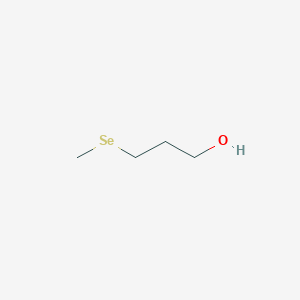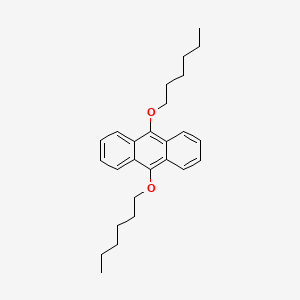![molecular formula C16H21N B14361912 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline CAS No. 91706-90-0](/img/structure/B14361912.png)
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. They are characterized by a benzene ring fused to a pyridine ring. This particular compound is a hexahydro derivative, indicating that it has undergone hydrogenation to add hydrogen atoms, making it a saturated compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline can be achieved through various methods. One common approach involves the cyclocondensation of 2-(2-cyano-1,2-diphenylethyl)quinuclidin-3-one in the presence of sulfuric acid. This reaction leads to an intramolecular phenylation instead of lactam formation. The cyclic product is then hydrogenated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to its industrial production.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can further saturate the compound or modify functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.
科学的研究の応用
1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the isoquinoline ring can participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Uniqueness
This compound is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts
特性
CAS番号 |
91706-90-0 |
|---|---|
分子式 |
C16H21N |
分子量 |
227.34 g/mol |
IUPAC名 |
12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |
InChI |
InChI=1S/C16H21N/c1-2-5-14-13(4-1)6-9-15-7-3-8-16(14,15)10-11-17-12-15/h1-2,4-5,17H,3,6-12H2 |
InChIキー |
GCHIVQLZXILJQO-UHFFFAOYSA-N |
正規SMILES |
C1CC23CCC4=CC=CC=C4C2(C1)CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)

![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
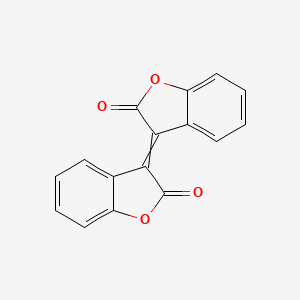
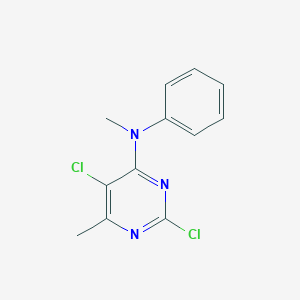

![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)

